molecular formula C8H10OS B1598482 [2-(Methylsulfanyl)phenyl]methanol CAS No. 33384-77-9

[2-(Methylsulfanyl)phenyl]methanol

Cat. No. B1598482
M. Wt: 154.23 g/mol
InChI Key: CYHMKGIVLYBEFY-UHFFFAOYSA-N
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Patent
US05519034

Procedure details

Phosphorus tribromide (75 g) in toluene (50 ml) was added to a stirred mixture of 2-methylthiobenzyl alcohol (42.5 g) in toluene (25 ml) over 10 minutes at 5° C. The mixture was then stirred at 40° C. for 1 hour, water (100 ml) was added and stirring continued at ambient temperature for 1 hour. The organic layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers yielded an oil. The oil (58.6 g) was dissolved in a 1:2 mixture of water and ethanol and sodium cyanide (26.5 g) was added over 15 minutes. The mixture was stirred at 50° C. for 1.5 hours then poured onto water (500 ml) and extracted with ethyl acetate. The extract yielded 2-methylthiophenylacetonitrile.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
58.6 g
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)Br.[CH3:5][S:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9]O.[C-:15]#[N:16].[Na+]>C1(C)C=CC=CC=1.O.C(O)C>[CH3:5][S:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][C:15]#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
42.5 g
Type
reactant
Smiles
CSC1=C(CO)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
oil
Quantity
58.6 g
Type
reactant
Smiles
Name
Quantity
26.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic layers yielded an oil
ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
then poured onto water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=C(C=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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